molecular formula C7H10O5 B13405973 (3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid

(3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid

Katalognummer: B13405973
Molekulargewicht: 174.15 g/mol
InChI-Schlüssel: JXOHGGNKMLTUBP-JKUQZMGJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid is a unique organic compound characterized by its three hydroxyl groups and a carboxylic acid group attached to a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of suitable precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using advanced catalytic systems. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexene-1,3,4,5-tetrone, while reduction can produce cyclohexene-1,3,4,5-tetrol.

Wissenschaftliche Forschungsanwendungen

(3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

The mechanism by which (3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid apart is its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C7H10O5

Molekulargewicht

174.15 g/mol

IUPAC-Name

(3S,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5+,6-/m0/s1

InChI-Schlüssel

JXOHGGNKMLTUBP-JKUQZMGJSA-N

Isomerische SMILES

C1[C@H]([C@H]([C@H](C=C1C(=O)O)O)O)O

Kanonische SMILES

C1C(C(C(C=C1C(=O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.